molecular formula C18H15NO4 B1667496 BQCA CAS No. 338747-41-4

BQCA

Número de catálogo: B1667496
Número CAS: 338747-41-4
Peso molecular: 309.3 g/mol
Clave InChI: BZBBTGCKPRSPGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El ácido benzoilquinolona carboxílico es un modulador alostérico altamente selectivo del subtipo 1 del receptor muscarínico de acetilcolina (M1 mAChR). Este compuesto ha captado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos cognitivos como la enfermedad de Alzheimer y la esquizofrenia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido benzoilquinolona carboxílico se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la N-bencilación del ácido quinolona carboxílico. La reacción normalmente requiere una base como el carbonato de potasio y un solvente como la dimetilformamida. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de producción industrial

En entornos industriales, la producción de ácido benzoilquinolona carboxílico puede implicar el uso de técnicas avanzadas como los métodos de inyección de disolventes para formar nanopartículas. Por ejemplo, el ácido benzoilquinolona carboxílico se puede conjugar con estearilamina, seguido de la formación de nanopartículas utilizando polisorbato-80. Este método mejora la biodisponibilidad y la eficacia terapéutica del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido benzoilquinolona carboxílico principalmente experimenta reacciones de modulación alostérica. No exhibe agonismo o antagonismo directo, pero aumenta la afinidad del receptor M1 por la acetilcolina .

Reactivos y condiciones comunes

El compuesto se utiliza a menudo en reacciones de unión con proteína de membrana M1 CHO humana y antagonistas ortostéricos radiomarcados. Estas reacciones se llevan a cabo típicamente a 30 °C durante 2-3 horas y se terminan mediante filtración rápida .

Productos principales formados

El producto principal formado a partir de estas reacciones es la unión mejorada de la acetilcolina al receptor M1, lo que lleva a una mayor actividad del receptor .

Mecanismo De Acción

El ácido benzoilquinolona carboxílico ejerce sus efectos a través de la modulación alostérica del receptor muscarínico de acetilcolina M1. Se une a un sitio alostérico en el receptor, aumentando la afinidad del receptor por la acetilcolina. Esto lleva a una mayor activación del receptor y vías de señalización descendentes, incluida la reclutación de β-arrestina y la activación de las quinasas reguladas por señal extracelular (ERK) .

Actividad Biológica

BQCA (benzyl quinolone carboxylic acid) is a compound recognized for its role as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (mAChR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

This compound enhances the activity of the M1 mAChR by binding to an allosteric site distinct from the orthosteric site where acetylcholine binds. This modulation increases the receptor's affinity for acetylcholine, thereby amplifying its physiological effects. Key residues involved in this compound's activity include Y179 in the second extracellular loop and W4007.35 in transmembrane domain 7, which are crucial for its binding and signaling properties .

Pharmacological Profile

This compound exhibits a selective affinity for M1 receptors over other subtypes such as M3 and M5, with a pKB value ranging from 5.76 to 5.82 . This selectivity is significant for minimizing side effects typically associated with non-selective muscarinic agonists.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively increases the affinity of the orthosteric site for acetylcholine in human cortical membranes. This was evidenced by a decrease in the concentration of acetylcholine required to displace [^3H]N-methylscopolamine ([^3H]NMS) from the receptor . The binding studies revealed that this compound's modulation was influenced by various factors including ion concentrations, which can enhance or diminish receptor activity .

Studies in Schizophrenia

Research involving subjects with schizophrenia indicated that this compound's efficacy could be compromised in certain populations. Specifically, individuals exhibiting a profound loss of cortical [^3H]pirenzepine binding showed reduced responsiveness to this compound, suggesting that alterations in receptor expression may affect drug efficacy .

Table 1: Summary of Key Findings on this compound's Biological Activity

Study FocusFindings
Receptor Modulation Increases acetylcholine affinity at M1 mAChR; selective over M3 and M5 receptors .
Schizophrenia Impact Reduced efficacy observed in subjects with significant cortical receptor loss .
Binding Site Characteristics Key residues Y179 and W4007.35 critical for this compound activity .

Cognitive Enhancement

This compound has been investigated for its potential to alleviate cognitive decline associated with central nervous system disorders. By selectively enhancing M1 receptor activity, it may improve cognitive functions without the broad side effects linked to non-selective muscarinic agents .

Weight Management in Antipsychotic Treatment

A study examined the co-administration of this compound with olanzapine, an antipsychotic known to induce weight gain. The results indicated that this compound could mitigate weight gain and metabolic disturbances associated with olanzapine treatment by modulating hypothalamic pathways related to appetite and energy expenditure .

Table 2: Effects of this compound in Clinical Contexts

ContextObservations
Cognitive Disorders Potential enhancement of cognition through M1 receptor activation .
Antipsychotic-Induced Weight Gain Reduction in weight gain when co-administered with olanzapine; modulation of hypothalamic pathways .

Propiedades

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBBTGCKPRSPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363104
Record name BQCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338747-41-4
Record name BQCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338747-41-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Experimental conditions analogous to those described for Step 4 of Example 60, from 3.10 g (8.80 mmol) of 1-(4-methoxy-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, 40 mL of 1:1 methanol-water mixture and 0.44 g (18.3 mmol) of lithium hydroxide with a work-up consisting only of thorough evaporation of solvents.
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BQCA
Reactant of Route 2
BQCA
Reactant of Route 3
Reactant of Route 3
BQCA
Reactant of Route 4
Reactant of Route 4
BQCA
Reactant of Route 5
Reactant of Route 5
BQCA
Reactant of Route 6
Reactant of Route 6
BQCA
Customer
Q & A

Q1: How does BQCA interact with the M1 mAChR and what are the downstream effects of this interaction?

A: this compound binds to an allosteric site on the M1 mAChR, distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds [, , ]. This binding enhances the receptor's response to acetylcholine, leading to increased downstream signaling. This is evidenced by the observation that this compound enhances acetylcholine-mediated phosphorylation of the M1 mAChR at serine 228 (Ser228), a marker of receptor activation [].

Q2: What is the significance of Ser228 phosphorylation in the context of this compound's mechanism of action?

A: Research has shown that phosphorylation of the M1 mAChR at Ser228 is a sensitive indicator of receptor activation []. While basal phosphorylation at this site is low, it increases significantly upon stimulation by orthosteric agonists like acetylcholine. This compound, as a PAM, amplifies this effect by increasing acetylcholine's ability to induce Ser228 phosphorylation []. This finding suggests that this compound, by enhancing M1 mAChR activation, might be useful in therapeutic contexts where boosting cholinergic signaling is desired.

Q3: Has the structure of this compound been modified to explore structure-activity relationships and potentially improve its properties?

A: Yes, several studies have investigated structural modifications of this compound to understand the key elements contributing to its activity and to potentially identify novel M1 mAChR PAMs [, ]. For instance, researchers explored replacing the tricyclic benzo[h]quinazolin-4(3H)-one core of this compound with a quinazolin-4(3H)-one core. While this modification initially led to decreased affinity and binding cooperativity, the addition of methyl groups at specific positions on the quinazolinone ring restored functional affinity []. This highlights the potential for developing new M1 mAChR PAMs with improved pharmacological properties through targeted structural modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.